molecular formula C7H6ClN3O B12046357 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR

7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR

Cat. No.: B12046357
M. Wt: 183.59 g/mol
InChI Key: JXPYFOQJBXJEOJ-UHFFFAOYSA-N
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Description

7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR, is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a chloro and methyl group attached to the imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methyl group contributes to its stability and lipophilicity. These features make it a valuable compound for various applications in research and industry .

Biological Activity

7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, commonly referred to as AldrichCPR, is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C7H6ClN3O
  • Molecular Weight : 183.59 g/mol
  • CAS Number : 1245648-79-6

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Anticancer Properties : Research indicates that 7-chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in malignant cells.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.

The biological activity of 7-chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one is attributed to its ability to interact with various molecular targets:

Anticancer Mechanism

  • Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells, leading to decreased cell division and increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It promotes the generation of ROS, which can damage cellular components and trigger apoptotic pathways.

Antimicrobial Mechanism

  • Inhibition of Bacterial Growth : The compound interferes with bacterial DNA synthesis and cell wall formation, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh (IC50 values <10 µM)
AntimicrobialModerate
CytotoxicitySignificant

Case Study: Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the cytotoxic effects of 7-chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one on a panel of 60 human cancer cell lines. The results indicated that the compound exhibited potent growth inhibition across multiple lines, particularly in leukemia and melanoma cells. The compound's mechanism was linked to its ability to induce apoptosis through ROS-mediated pathways.

Case Study: Antimicrobial Efficacy

In vitro assays demonstrated the effectiveness of 7-chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential as a novel antimicrobial agent.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

7-chloro-6-methyl-8H-imidazo[1,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H6ClN3O/c1-4-5(8)10-7-9-2-3-11(7)6(4)12/h2-3H,1H3,(H,9,10)

InChI Key

JXPYFOQJBXJEOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=NC=CN2C1=O)Cl

Origin of Product

United States

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